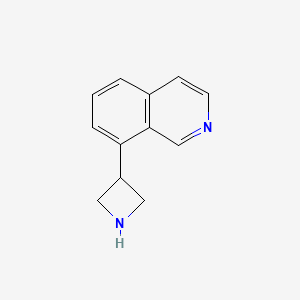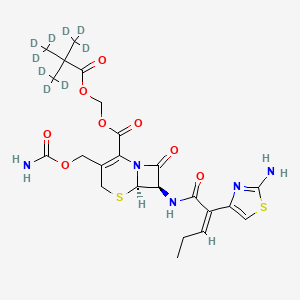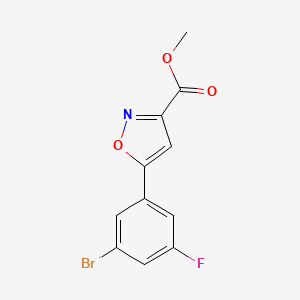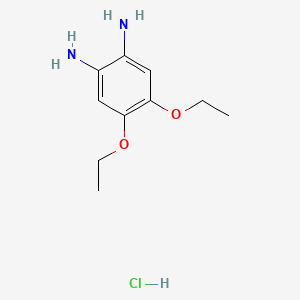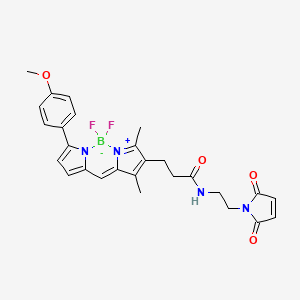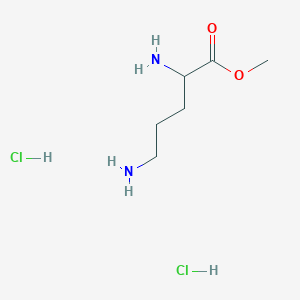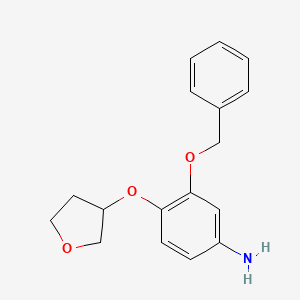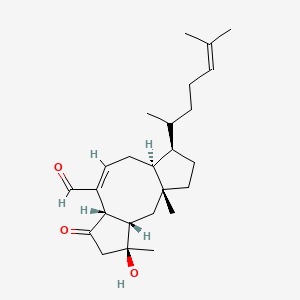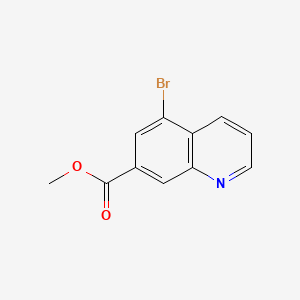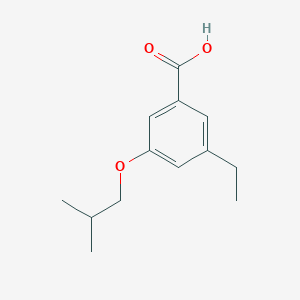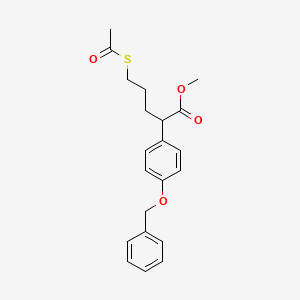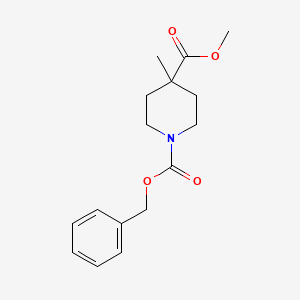![molecular formula C11H18ClNO B13718822 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.70 g/mol . It is a quaternary ammonium compound that is soluble in ethanol, methanol, and water . This compound is primarily used in proteomics research and other scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride typically involves the quaternization of benzyl alcohol derivatives with trimethylamine in the presence of a suitable chlorinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or benzylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Trimethylammonium)methyl]benzyl Alcohol Chloride involves its interaction with molecular targets through ionic and hydrogen bonding . The quaternary ammonium group facilitates the formation of stable complexes with negatively charged molecules, enhancing the compound’s efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but lacks the hydroxyl group.
Trimethylbenzylammonium Chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Alcohol Chloride is unique due to the presence of both the quaternary ammonium group and the hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H18ClNO |
|---|---|
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,3)8-10-4-6-11(9-13)7-5-10;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MKGCCMRZARVFFG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


